molecular formula C9H5N3O2 B13443795 5-cyano-1H-benzo[d]imidazole-2-carboxylic acid

5-cyano-1H-benzo[d]imidazole-2-carboxylic acid

Cat. No.: B13443795
M. Wt: 187.15 g/mol
InChI Key: BVHHTDXFMXBIJX-UHFFFAOYSA-N
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Description

5-cyano-1H-benzo[d]imidazole-2-carboxylic acid is a heterocyclic compound that contains both a benzimidazole ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-1H-benzo[d]imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with cyanoacetic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-cyano-1H-benzo[d]imidazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-cyano-1H-benzo[d]imidazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-cyano-1H-benzo[d]imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyano and carboxylic acid groups play a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
  • 1H-benzo[d]imidazole-2-carboxylic acid
  • 5-nitro-1H-benzo[d]imidazole-2-carboxylic acid

Uniqueness

5-cyano-1H-benzo[d]imidazole-2-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the benzimidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

5-Cyano-1H-benzo[d]imidazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a benzimidazole core with a cyano group and a carboxylic acid functional group, contributing to its biological activity. The structural formula is represented as follows:

C9H6N4O2\text{C}_9\text{H}_6\text{N}_4\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The cyano and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions , which are crucial for binding to target sites. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, making it a potential candidate for drug development in several therapeutic areas.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives range from 12.5 μg/mL to 250 μg/mL, demonstrating potent antibacterial activity compared to standard antibiotics .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have reported that derivatives of benzimidazole compounds can inhibit the growth of cancer cell lines, including those resistant to conventional therapies. The mechanism involves targeting specific enzymes such as human topoisomerase I, which plays a critical role in DNA replication and repair .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. Compounds derived from this structure have shown IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong anti-inflammatory potential .

Study on Antitubercular Activity

A study assessing the antitubercular properties of benzimidazole derivatives found that certain analogs exhibited MIC values as low as 0.19 μM against fluoroquinolone-resistant strains of Mycobacterium tuberculosis. This highlights the potential of this compound in treating resistant infections .

Evaluation of Antioxidant Activity

Another investigation into the antioxidant properties of related benzimidazole compounds showed significant activity with IC50 values lower than those of standard antioxidants like butylated hydroxytoluene (BHT). This suggests that this compound may also possess beneficial effects in oxidative stress-related conditions .

Summary Table of Biological Activities

Activity Effect MIC/IC50 Value
AntimicrobialEffective against bacteria/fungi12.5 - 250 μg/mL
AnticancerInhibits cancer cell proliferationVaries by derivative
Anti-inflammatoryCOX-2 inhibitionIC50 = 0.02 - 0.04 μM
AntioxidantReduces oxidative stressIC50 < BHT (23.4 μmol/L)

Properties

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

6-cyano-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)12-8(11-6)9(13)14/h1-3H,(H,11,12)(H,13,14)

InChI Key

BVHHTDXFMXBIJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=N2)C(=O)O

Origin of Product

United States

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